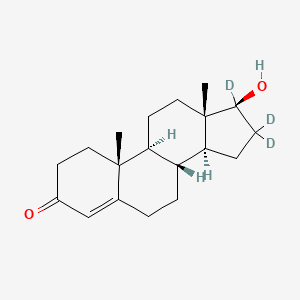

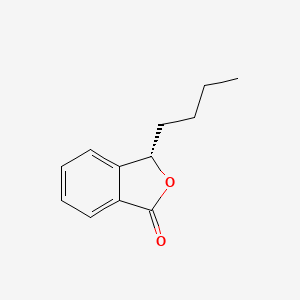

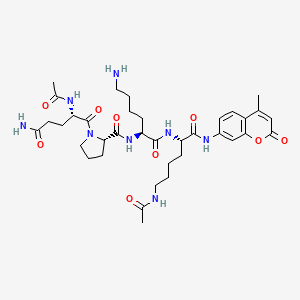

![molecular formula C18H18F3N3O7S B3025756 (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Übersicht

Beschreibung

Cefadroxil-d4 (trifluoroacetate salt) is a deuterated form of cefadroxil, a semisynthetic cephalosporin antibiotic. This compound is primarily used as an internal standard for the quantification of cefadroxil in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The molecular formula of Cefadroxil-d4 (trifluoroacetate salt) is C16H13D4N3O5S • CF3COOH, and it has a molecular weight of 481.4 .

Wissenschaftliche Forschungsanwendungen

Cefadroxil-d4 (trifluoroacetate salt) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of cefadroxil in various samples

Biology: Employed in studies involving bacterial infections to understand the pharmacokinetics and pharmacodynamics of cefadroxil

Medicine: Utilized in clinical research to develop and validate analytical methods for the detection and quantification of cefadroxil in biological samples

Industry: Applied in the pharmaceutical industry for quality control and assurance of cefadroxil-containing products

Wirkmechanismus

Cefadroxil-d4 (trifluoroacetate salt) exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The inhibition of cell wall synthesis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemische Analyse

Biochemical Properties

Cefadroxil-d4 (trifluoroacetate) plays a crucial role in biochemical reactions due to its structural similarity to Cefadroxil. It interacts with various enzymes, proteins, and biomolecules, primarily targeting bacterial penicillin-binding proteins (PBPs). These interactions inhibit the final stages of bacterial cell wall synthesis, leading to cell lysis. The compound’s deuterium labeling allows researchers to trace its interactions and metabolic pathways more accurately, providing valuable data on its pharmacokinetics and dynamics .

Cellular Effects

Cefadroxil-d4 (trifluoroacetate) influences various cellular processes, particularly in bacterial cells. It disrupts cell wall synthesis by binding to PBPs, leading to bacterial cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting bacterial growth and proliferation. The compound’s effects on eukaryotic cells are minimal, making it a valuable tool for studying bacterial infections without significant cytotoxicity to host cells .

Molecular Mechanism

The molecular mechanism of Cefadroxil-d4 (trifluoroacetate) involves its binding to PBPs located within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, a critical process for maintaining cell wall integrity. The inhibition of this step leads to the activation of autolytic enzymes, causing cell lysis and death. The deuterium labeling in Cefadroxil-d4 (trifluoroacetate) allows for precise tracking of these interactions, providing insights into the compound’s pharmacodynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, Cefadroxil-d4 (trifluoroacetate) exhibits stable biochemical properties over time. Studies have shown that the compound maintains its stability and efficacy in inhibiting bacterial growth for extended periods. Long-term exposure to the compound may lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments in experimental setups .

Dosage Effects in Animal Models

The effects of Cefadroxil-d4 (trifluoroacetate) vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial infections without causing significant adverse effects. At higher doses, it may lead to toxicity, including nephrotoxicity and hepatotoxicity. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in preclinical studies .

Metabolic Pathways

Cefadroxil-d4 (trifluoroacetate) is involved in various metabolic pathways, primarily undergoing renal excretion as the primary route of elimination. The compound interacts with enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring, leading to its inactivation. The deuterium labeling allows for detailed studies of its metabolic flux and the identification of potential metabolites .

Transport and Distribution

Cefadroxil-d4 (trifluoroacetate) is transported and distributed within cells and tissues through various transporters, including peptide transporter 2 (PEPT2) and organic anion transporters (OATs). These transporters facilitate the compound’s uptake and distribution, influencing its localization and accumulation in target tissues. The compound’s distribution is primarily influenced by its interaction with these transporters, affecting its pharmacokinetic profile .

Subcellular Localization

The subcellular localization of Cefadroxil-d4 (trifluoroacetate) is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with PBPs. This localization is crucial for its mechanism of action, allowing for precise inhibition of bacterial cell wall synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cefadroxil-d4 (trifluoroacetate salt) involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of Cefadroxil-d4 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the deuterium content and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cefadroxil-d4 (trifluoroacetate salt) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

The reactions involving Cefadroxil-d4 (trifluoroacetate salt) typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Cefadroxil-d4 (trifluoroacetate salt) may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Cefadroxil-d4 (trifluoroacetate salt) is unique due to its deuterium content, which makes it an ideal internal standard for analytical applications. Similar compounds include:

Cefadroxil: The non-deuterated form of the compound, used as an antibiotic

Cefazolin-13C2,15N: Another isotopically labeled cephalosporin used for similar analytical purposes

Cefadroxil-d4 trifluoroacetate: Another deuterated form of cefadroxil, used for similar applications

These compounds share similar chemical structures and applications but differ in their isotopic labeling, which affects their use in analytical methods .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRAWSCYCASBIK-AUTKPGNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

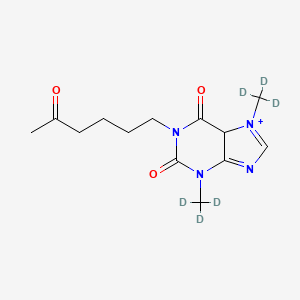

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

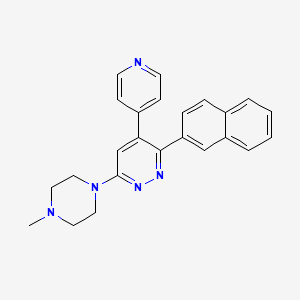

![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)

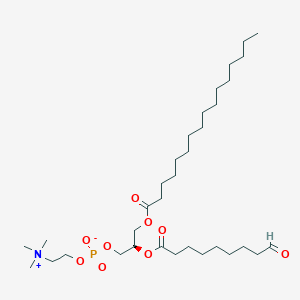

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)